Trabectedine Impurity B
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Overview
Description
Trabectedine Impurity B is a chemical compound related to trabectedin, a marine-derived alkaloid initially isolated from the Caribbean tunicate Ecteinascidia turbinata. Trabectedin is known for its anti-cancer properties and is used in the treatment of advanced soft tissue sarcoma and relapsed platinum-sensitive ovarian cancer . This compound is a byproduct formed during the synthesis of trabectedin and is of interest due to its potential biological activities and implications in the purity and efficacy of the final pharmaceutical product.
Preparation Methods
The synthesis of Trabectedine Impurity B involves several complex chemical reactions. The synthetic routes for trabectedin include the Mannich reaction, Pictet-Spengler reaction, Curtius rearrangement, and chiral rhodium-based diphosphine-catalyzed enantioselective hydrogenation . These reactions are carried out under specific conditions to ensure the formation of the desired product. Industrial production methods for trabectedin and its impurities involve large-scale chemical synthesis with stringent control over reaction conditions to minimize the formation of impurities and ensure high purity of the final product .
Chemical Reactions Analysis
Trabectedine Impurity B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
Scientific Research Applications
Trabectedine Impurity B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the analysis and quality control of trabectedin . In biology, it is studied for its potential biological activities and interactions with cellular components . In medicine, understanding the formation and effects of impurities like this compound is crucial for developing safer and more effective pharmaceutical products .
Mechanism of Action
The mechanism of action of Trabectedine Impurity B is not as well-studied as that of trabectedin. it is believed to interact with DNA and cellular proteins in a manner similar to trabectedin . Trabectedin binds to the minor groove of DNA, interfering with cell division, genetic transcription processes, and DNA repair machinery . It also modulates the production of cytokines and chemokines by tumor and normal cells, affecting the tumor microenvironment . The molecular targets and pathways involved in the action of this compound are likely to be similar, although further research is needed to elucidate its specific effects .
Comparison with Similar Compounds
Trabectedine Impurity B can be compared with other similar compounds, such as trabectedin itself and related marine-derived alkaloids. Trabectedin is unique due to its complex chemical structure and multiple mechanisms of action, including DNA binding, transcriptional interference, and modulation of the tumor microenvironment . Similar compounds include ET-745, which lacks the carbinolamine moiety and is significantly less active than trabectedin . Other related compounds may include synthetic analogs designed to mimic the biological activities of trabectedin while minimizing its toxicity and side effects .
Properties
Molecular Formula |
C39H43N3O12S |
---|---|
Molecular Weight |
777.8 g/mol |
IUPAC Name |
[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-24,27-dioxospiro[17,19,28-trioxa-24λ4-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
InChI |
InChI=1S/C39H43N3O12S/c1-16-9-20-10-22-37(46)42-23-13-51-38(47)39(21-12-25(49-5)24(44)11-19(21)7-8-40-39)14-55(48)36(30(42)29(41(22)4)26(20)31(45)32(16)50-6)28-27(23)35-34(52-15-53-35)17(2)33(28)54-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,37-,39+,55?/m0/s1 |
InChI Key |
UXTFBUVODQNPJE-MAKDMNOISA-N |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5=O)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5=O)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Origin of Product |
United States |
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